Dexamethasone Beloxil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
150587-07-8 |
|---|---|
Molecular Formula |
C29H35FO5 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-(2-phenylmethoxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35FO5/c1-18-13-23-22-10-9-20-14-21(31)11-12-26(20,2)28(22,30)24(32)15-27(23,3)29(18,34)25(33)17-35-16-19-7-5-4-6-8-19/h4-8,11-12,14,18,22-24,32,34H,9-10,13,15-17H2,1-3H3/t18-,22+,23+,24+,26+,27+,28+,29+/m1/s1 |
InChI Key |
FXEMVMUWTJUWJB-DKOUAETMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C |
Appearance |
Solid powder |
Other CAS No. |
150587-07-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dexamethasone Beloxil |
Origin of Product |
United States |
Elucidation of Molecular Mechanisms of Action
Glucocorticoid Receptor (GR) Agonism and Receptor Binding Dynamics
Dexamethasone (B1670325) beloxil functions as a potent agonist for the glucocorticoid receptor. medchemexpress.com The therapeutic effects are initiated by its interaction with these intracellular receptors, triggering a cascade of molecular events that modulate cellular function.
Specificity and High-Affinity Binding of Dexamethasone Beloxil to Intracellular Glucocorticoid Receptors
This compound is a novel corticosteroid designed to act upon the glucocorticoid receptor. medchemexpress.commedchemexpress.com As a derivative of dexamethasone, its primary mechanism involves high-affinity and specific binding to cytoplasmic GRs after its conversion to the active dexamethasone form. clinpgx.org The high selectivity for the GR over other steroid receptors, such as the mineralocorticoid receptor, is a key characteristic of dexamethasone's action. wikipedia.org This specific binding is a critical first step, initiating the downstream signaling responsible for its anti-inflammatory effects. One study noted the binding affinity (Ki) of dexamethasone for the GR to be approximately 1.2 nM. wikipedia.org
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) |
|---|
This table displays the reported binding affinity of dexamethasone, the active component of this compound.
Conformational Changes and Activation of the Glucocorticoid Receptor Complex
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSPs) like HSP90 and immunophilins such as FKBP51. nih.govresearchgate.net The binding of a ligand, such as dexamethasone, induces a significant conformational change in the receptor. This alteration causes the dissociation of the associated proteins from the GR. nih.govresearchgate.netnih.gov The now-activated ligand-receptor complex then translocates from the cytoplasm into the nucleus, where it can directly interact with DNA and other transcription factors to regulate gene expression. nih.gov
Role of GR Isoforms (GRα and GRβ) in Differential Cellular Responses
The human glucocorticoid receptor gene gives rise to two main isoforms through alternative splicing: GRα and GRβ. nih.govresearchgate.netresearchgate.net These isoforms play distinct roles in mediating the cellular response to glucocorticoids.
GRα is the classic, active isoform. It binds to glucocorticoids, translocates to the nucleus, and directly mediates the transcriptional changes responsible for the drug's effects. nih.govresearchgate.net
GRβ does not bind glucocorticoids and acts as a dominant-negative inhibitor of GRα's activity. nih.govresearchgate.net It resides in the nucleus and can interfere with the transcriptional activity of GRα.
The relative expression levels of GRα and GRβ in different cells and tissues can significantly influence the sensitivity and response to glucocorticoids like dexamethasone. researchgate.net For instance, a lower expression of the inhibitory GRβ isoform in certain cells can lead to a more robust response to glucocorticoid treatment. researchgate.net Studies in human respiratory epithelial cells have shown that the expression of GRα mRNA is substantially higher than that of GRβ mRNA, and dexamethasone treatment can downregulate the expression of the GRα protein. nih.govresearchgate.net
Table 2: Characteristics of Glucocorticoid Receptor Isoforms
| Isoform | Ligand Binding | Cellular Location (Unliganded) | Primary Function |
|---|---|---|---|
| GRα | Yes | Cytoplasm nih.govresearchgate.net | Active transcription factor; mediates genomic effects of glucocorticoids nih.gov |
| GRβ | No | Nucleus researchgate.net | Dominant-negative inhibitor of GRα activity nih.govresearchgate.net |
Genomic Mechanisms: Transcriptional Regulation and Gene Expression Modulation
The primary mechanism of action for this compound is genomic, involving the direct and indirect regulation of gene transcription by the activated GR complex. These genomic effects are broadly categorized as transactivation and transrepression.
Direct Transactivation via Glucocorticoid Response Elements (GREs)
Upon translocation to the nucleus, activated GRα homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs). clinpgx.orgnih.gov These GREs are located in the promoter regions of target genes. The binding of the GRα dimer to a GRE typically enhances the rate of transcription for that gene. nih.gov This process, known as transactivation, leads to the increased synthesis of various proteins, including anti-inflammatory proteins like IκB (inhibitor of kappa B) and Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1). nih.govnih.gov The induction of these genes is a key component of the anti-inflammatory effects of glucocorticoids.
Transrepression of Pro-inflammatory Gene Expression (e.g., NF-κB, AP-1 pathways)
A crucial aspect of the anti-inflammatory action of dexamethasone is its ability to suppress the expression of pro-inflammatory genes. youtube.com This occurs through a mechanism called transrepression, where the activated GR interferes with the function of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govnih.gov These factors are central to the inflammatory response, driving the expression of cytokines, chemokines, and adhesion molecules.
The GR-mediated repression can happen in several ways:
Direct Tethering: The activated GR can directly bind to NF-κB or AP-1 proteins, preventing them from binding to their respective DNA response elements and initiating transcription. researchgate.net
Induction of Inhibitors: As mentioned, GR transactivation increases the production of IκBα, a protein that sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity. nih.gov
Research has shown that dexamethasone can repress TNF-alpha-induced production of Monocyte Chemoattractant Protein-1 (MCP-1) by suppressing the DNA-binding activity of AP-1, without affecting the DNA-binding activity of NF-κB in human glomerular endothelial cells. nih.gov Furthermore, the induction of MKP-1 by dexamethasone plays a role in the repression of NF-κB-dependent transcription. nih.gov Through these transrepression mechanisms, dexamethasone effectively "turns off" a wide array of inflammatory genes.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Dexamethasone |
| This compound |
| FKBP51 |
| IκBα (Inhibitor of kappa B alpha) |
| Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1) |
Quantitative Analysis of Upregulated Anti-inflammatory and Downregulated Pro-inflammatory Genes
This compound modulates the inflammatory response by altering the expression of key genes. This involves the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. Gene expression profiling has revealed that dexamethasone treatment leads to the suppression of pro-inflammatory factors such as monocyte chemoattractant protein-1. nih.gov Concurrently, it causes a significant upregulation of anti-inflammatory genes. nih.gov
For instance, genes like phenylethanolamine-N-methyl transferase (PNMT) and cytokine-inducible SH2-containing protein (CISH) are substantially upregulated following dexamethasone exposure. nih.gov PNMT is a critical enzyme in the synthesis of epinephrine, and CISH acts as a suppressor of cytokine signaling. nih.gov These dexamethasone-responsive genes are considered potential anti-inflammatory factors. nih.gov This dual action of suppressing pro-inflammatory and inducing anti-inflammatory factors is a key aspect of its therapeutic effect. nih.gov
| Gene | Regulation | Function |
| Monocyte Chemoattractant Protein-1 | Downregulated | Pro-inflammatory factor |
| Phenylethanolamine-N-methyl transferase (PNMT) | Upregulated | Rate-determining enzyme in epinephrine synthesis |
| Cytokine-inducible SH2-containing protein (CISH) | Upregulated | Suppressor of cytokine signaling |
Specific Cellular and Tissue Responses to this compound at the Molecular Level
At the cellular and tissue level, this compound orchestrates a potent anti-inflammatory response by regulating the production of various inflammatory mediators.
Dexamethasone significantly inhibits the production of key pro-inflammatory cytokines and enzymes. In human lung epithelial cells, pretreatment with dexamethasone has been shown to significantly inhibit the induced mRNA expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Similarly, in retinal microvascular pericytes, dexamethasone dose-dependently inhibits the secretion of inflammatory mediators induced by high glucose, TNF-α, or IL-1β. arvojournals.org
The expression of cyclooxygenase-2 (COX-2), an enzyme crucial for the synthesis of prostaglandins, is also downregulated by dexamethasone. nih.govnih.gov This occurs, at least in part, through post-transcriptional mechanisms that destabilize the COX-2 mRNA. nih.gov Furthermore, dexamethasone has been observed to inhibit the induction of nitric oxide synthase (iNOS). cellsignal.com This inhibition is mediated by Annexin A1, as high levels of this protein suppress pro-inflammatory genes including IL-6, COX-2, and iNOS. researchgate.net
| Mediator | Effect of this compound |
| IL-1β | Decreased mRNA expression and secretion nih.govarvojournals.org |
| IL-6 | Decreased mRNA expression and secretion nih.govarvojournals.orgrowan.edu |
| TNF-α | Decreased mRNA expression nih.gov |
| COX-2 | Downregulated expression nih.govnih.gov |
| iNOS | Inhibited induction cellsignal.comresearchgate.net |
Modulation of Leukocyte Migration and Adhesion Molecule Expression
Dexamethasone significantly influences inflammatory responses by modulating the movement of leukocytes and their interaction with the vascular endothelium. Its mechanisms involve the inhibition of leukocyte migration and the altered expression of cell surface adhesion molecules.
Research has demonstrated that dexamethasone can inhibit the migration of various leukocyte populations. In in vitro studies using mononuclear cells from dexamethasone-treated rats, a significant inhibition of cell migration was observed. nih.gov Similarly, when recipient animals in an adjuvant arthritis model were treated with dexamethasone, the migration of both normal mononuclear cells and polymorphonuclear neutrophils (PMNs) to inflamed areas was inhibited. nih.gov One study investigating leukocyte migration through endothelial cell monolayers towards smooth muscle cells found that pretreatment with dexamethasone reduced leukocyte movement in a concentration-dependent manner. nih.gov The proposed mechanism for this inhibition is a decrease in the release of signaling molecules like interleukin-1 (IL-1). nih.gov
| Dexamethasone Concentration (mM) | Reduction in Leukocyte Migration (%) | Significance (p-value) |
|---|---|---|
| 0.001 | 8% (± 8.8) | n.s. |
| 0.01 | 33% (± 5.7) | <0.05 |
| 0.1 | 47% (± 4.6) | <0.05 |
| 1 | 59% (± 5.0) | <0.05 |
Influence on Apoptosis and Cell Cycle Progression in Responsive Cell Lines (e.g., Osteoblastic Cells)
Glucocorticoids, including dexamethasone, are known to have significant effects on bone metabolism, partly by influencing the survival and proliferation of bone-forming cells, the osteoblasts.
Dexamethasone has been shown to induce apoptosis (programmed cell death) in osteoblastic and osteocytic cell lines. nih.gov One of the key molecular mechanisms involves the activation of transforming growth factor-β-activated kinase 1 (TAK1). nih.gov Studies have demonstrated that dexamethasone activates TAK1 in osteoblastic (OB-6) and osteocytic (MLO-Y4) cells, leading to apoptosis. nih.gov This pro-apoptotic effect can be inhibited by TAK1 inhibitors, and conversely, overexpression of TAK1 enhances dexamethasone-induced apoptosis. nih.gov At a more detailed molecular level, TAK1 activation mediates the pro-apoptotic Pyk2-JNK signaling pathway. nih.gov
Another identified pathway for dexamethasone-induced osteoblast apoptosis involves the generation of reactive oxygen species (ROS) and the subsequent modulation of the PI3K/AKT/GSK3β signaling pathway. nih.gov Research indicates that dexamethasone treatment leads to a significant increase in intracellular ROS levels. nih.gov This is associated with the suppression of the pro-survival PI3K/AKT pathway and an upregulation of glycogen synthase kinase 3β (GSK3β). nih.gov The knockdown of GSK3β was found to alleviate dexamethasone-induced apoptosis in osteoblasts. nih.gov
In addition to inducing apoptosis, dexamethasone affects the cell cycle and proliferation of osteoblasts. Studies have shown that dexamethasone can remarkably inhibit the proliferation of primary osteoblasts and pre-osteoblast MC3T3-E1 cells. nih.gov It has been observed to decrease DNA synthesis in osteoblast cultures. nih.gov This inhibition of proliferation is linked to a decrease in the synthesis of endogenous prostaglandins, such as Prostaglandin E2, which are known to play a role in cell cycle progression. nih.gov While high concentrations can be detrimental, dexamethasone is also paradoxically used in osteogenic media to promote the differentiation of mesenchymal stem cells into mature osteoblasts, an effect that is often accompanied by a decrease in cell proliferation. nih.gov
| Signaling Pathway | Key Mediators | Effect of Dexamethasone | Outcome |
|---|---|---|---|
| TAK1 Signaling | TAK1, Pyk2, JNK | Activation | Apoptosis |
| ROS-PI3K/AKT/GSK3β Signaling | ROS, PI3K, AKT, GSK3β | Increased ROS, Inhibition of PI3K/AKT, Upregulation of GSK3β | Apoptosis |
Anti-inflammatory Properties in Controlled Animal Models
No studies detailing the assessment of this compound in experimental models of inflammation, such as endotoxin-induced uveitis in cats, were found.
There is no available data from animal studies that compares the anti-inflammatory potency of this compound with other corticosteroids like prednisolone (B192156) acetate (B1210297) or dexamethasone.
Information regarding the long-term anti-inflammatory and joint protection effects of this compound in animal models of arthritis is not present in the accessible scientific literature.
Immunomodulatory Effects in Preclinical Systems
No preclinical data is available that describes the impact of this compound on circulating immune cell populations in rabbit models.
There are no published experimental animal models that demonstrate the induction of immunosuppression by this compound.
Based on a comprehensive search of publicly available scientific literature, preclinical data specifically for "this compound" corresponding to the detailed outline provided is not available. The research findings consistently refer to the parent compound, dexamethasone, rather than the specified ester prodrug, this compound.
The explicit instructions to focus solely on "this compound" and to strictly adhere to the provided outline for preclinical pharmacodynamics and comparative efficacy in specific animal models cannot be fulfilled with scientific accuracy. Generating content on the requested topics would require substituting data from studies on dexamethasone, which would not be scientifically accurate for this compound and would violate the core instructions of the request.
Therefore, the article focusing solely on the preclinical data for "this compound" as structured in the outline cannot be generated at this time due to the absence of specific research findings in the public domain.
Preclinical Pharmacodynamics and Comparative Efficacy in Animal Models
Studies on the Role of Dexamethasone (B1670325) in Depletion of Endogenous Corticosterone (B1669441) and Metabolic Effects in Mice
Synthetic glucocorticoids like dexamethasone are known to suppress the body's natural production of glucocorticoids. nih.govfrontiersin.org Research in mouse models has explored the intricate relationship between the administration of dexamethasone, the subsequent depletion of endogenous corticosterone, and the resulting metabolic consequences. These studies help to dissect the direct effects of the synthetic glucocorticoid from the effects caused by the absence of the natural hormone.
One study investigated the metabolic effects of dexamethasone in male C57Bl/6J mice that were on a high-fat diet. nih.govnih.govresearchgate.net The research demonstrated that dexamethasone treatment effectively depletes corticosterone levels in the blood and various glucocorticoid target tissues. nih.govresearchgate.net In fact, after administering dexamethasone, plasma corticosterone levels were undetectable. nih.govresearchgate.net This suppression of the hypothalamic-pituitary-adrenal (HPA) axis is a key pharmacological feature of potent synthetic glucocorticoids. frontiersin.orgnih.gov
The metabolic sequelae of dexamethasone administration in these mice were significant. A notable effect was a strong reduction in the gain of both body weight and fat mass. nih.govnih.govresearchgate.net However, the treatment also led to adverse metabolic changes, including hyperglycemia (high blood sugar) and hyperinsulinemia (high levels of insulin). nih.govnih.govresearchgate.net
To understand the specific contribution of corticosterone depletion to these metabolic effects, a group of mice treated with dexamethasone also received a low-dose corticosterone add-on treatment. nih.govnih.govresearchgate.net This add-on partially normalized the changes in body weight and fat mass gain that were induced by dexamethasone. nih.govnih.govresearchgate.net Interestingly, the corticosterone add-on exacerbated the dexamethasone-induced hyperglycemia and hyperinsulinemia. nih.govnih.govresearchgate.net
Further investigation into adipose tissue revealed more nuanced effects. In subcutaneous white adipose tissue, the corticosterone add-on treatment prevented the dexamethasone-induced expression of genes related to intracellular lipolysis. nih.govnih.govresearchgate.net In brown adipose tissue, dexamethasone was found to upregulate the gene expression of markers for brown adipose tissue identity, as well as lipid transporters and lipolysis enzymes. nih.govnih.govresearchgate.net This effect was also prevented by the corticosterone add-on treatment. nih.govnih.gov
These findings suggest that the metabolic effects of dexamethasone in mice are complex and are at least partially caused by the depletion of endogenous corticosterone. nih.govnih.gov While some effects of dexamethasone are counteracted by restoring corticosterone levels, others are worsened, indicating a complex interplay between the synthetic glucocorticoid and the endogenous hormonal environment. nih.govnih.gov
Chronic administration of dexamethasone in mice has also been shown to induce sex-specific metabolic changes. furg.br In one study, male mice treated with dexamethasone exhibited a significant loss of body mass, an effect not observed in female mice. furg.br Additionally, dexamethasone induced hypercholesterolemia in both male and female mice. furg.br
The following tables summarize the key findings from these preclinical studies in mice.
Table 1: Effects of Dexamethasone on Endogenous Corticosterone and Key Metabolic Parameters in Male C57Bl/6J Mice on a High-Fat Diet
| Parameter | Dexamethasone Treatment Effect |
| Plasma Corticosterone Levels | Undetectable nih.govresearchgate.net |
| Body Weight Gain | Strongly Reduced nih.govnih.govresearchgate.net |
| Fat Mass Gain | Strongly Reduced nih.govnih.govresearchgate.net |
| Fasted Glucose Levels | Increased nih.gov |
| Insulin Levels | Increased nih.gov |
Table 2: Effects of Corticosterone Add-on Treatment on Dexamethasone-Induced Metabolic Changes in Male C57Bl/6J Mice
| Dexamethasone-Induced Effect | Effect of Corticosterone Add-on |
| Reduced Body Weight and Fat Mass Gain | Partially Normalized nih.govnih.govresearchgate.net |
| Hyperglycemia | Exacerbated nih.govnih.govresearchgate.net |
| Hyperinsulinemia | Exacerbated nih.govnih.govresearchgate.net |
| Increased Expression of Lipolysis Genes in Subcutaneous White Adipose Tissue | Prevented nih.govnih.govresearchgate.net |
| Upregulated Gene Expression of BAT Identity Markers, Lipid Transporters, and Lipolysis Enzymes in Brown Adipose Tissue | Prevented nih.govnih.govresearchgate.net |
Table 3: Sex-Specific Metabolic Effects of Chronic Dexamethasone Administration in Mice
| Metabolic Parameter | Effect in Male Mice | Effect in Female Mice |
| Body Mass | Significant Loss furg.br | No Significant Effect furg.br |
| Hypercholesterolemia | Observed furg.br | Observed furg.br |
Biotransformation and Metabolic Fate in Preclinical Systems
Pathways of Dexamethasone (B1670325) Metabolism in Hepatic and Renal Fractions
In vitro studies using human liver and kidney tissues have elucidated the principal metabolic pathways for dexamethasone. These pathways primarily involve hydroxylation and side-chain cleavage, leading to the formation of several key metabolites. nih.gov The metabolic profiles show significant differences between the liver and the kidneys, indicating organ-specific enzymatic activities. nih.gov
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in dexamethasone metabolism.
CYP3A4: This is the principal enzyme responsible for the hydroxylation of dexamethasone in the human liver. nih.govnih.gov Studies have confirmed that CYP3A4 catalyzes both 6α- and 6β-hydroxylation reactions. nih.govnih.gov The formation of these hydroxylated metabolites shows a strong correlation with the level of CYP3A4 expression in liver microsomes. nih.gov Inhibition studies using ketoconazole, a potent CYP3A4 inhibitor, have shown a complete blockage of 6-hydroxylation, further cementing the role of this enzyme. nih.gov
CYP17 (17,20-lyase): The cleavage of the dexamethasone side-chain is another significant metabolic pathway. This reaction is thought to be mediated by CYP17, an enzyme primarily known for its role in steroidogenesis. nih.govdntb.gov.ua This pathway leads to the formation of an intermediate which is then subject to further metabolism. nih.gov While CYP3A4-mediated hydroxylation is the dominant pathway in the liver, side-chain cleavage is a more prominent route in human kidney fractions. nih.govresearchgate.net
The metabolism of dexamethasone yields a range of products, with considerable variation observed between individuals. nih.gov The primary metabolites identified in human liver microsomal studies include:
6β-hydroxydexamethasone: This is a major metabolite formed through the action of CYP3A4. nih.gov
6α-hydroxydexamethasone: Also a product of CYP3A4 activity, though typically formed at a lower rate than its beta isomer. nih.gov
Side-chain cleaved products: Dexamethasone undergoes side-chain cleavage to form 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9α-F-A). nih.govnih.govresearchgate.net In the liver, this intermediate is rapidly hydroxylated to form 6-hydroxy-9α-F-A. nih.govnih.gov
The kinetic parameters for the formation of the primary hydroxylated metabolites in human liver microsomes have been determined, as shown in the table below.
| Metabolite | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) |
| 6β-hydroxydexamethasone | CYP3A4 | 23.2 ± 3.8 | 14.3 ± 9.9 |
| 6α-hydroxydexamethasone | CYP3A4 | 25.6 ± 1.6 | 4.6 ± 3.1 |
| Data from in vitro studies with human liver microsomes. nih.gov |
In Vitro Metabolism Studies and Species Differences
In vitro models are crucial for understanding the metabolic fate of dexamethasone. However, significant qualitative and quantitative differences in metabolite profiles exist across various mammalian species. drugbank.comnih.gov For instance, 6-hydroxylation is a major pathway in humans and hamsters but is less prominent in other species. dntb.gov.uadrugbank.com In rats, this pathway is sex-specific, with much higher activity in males. drugbank.comnih.gov Such species differences make it challenging to extrapolate preclinical animal data directly to humans. ankara.edu.tr
There are distinct differences in how dexamethasone is metabolized in the human liver versus the kidney.
Liver: In human liver microsomes, 6-hydroxylation is the predominant metabolic pathway, driven by the high expression and activity of CYP3A4. nih.govresearchgate.net Side-chain cleavage occurs, but the resulting intermediate is quickly hydroxylated. nih.gov
Kidney: In contrast, human kidney fractions show extensive side-chain cleavage to form 9α-F-A, with 6-hydroxylation being a much less significant pathway. nih.govresearchgate.net This highlights a different enzymatic landscape in the kidney, with a more prominent role for enzymes like CYP17 in dexamethasone disposition. nih.gov
To bridge the gap between preclinical animal models and human outcomes, chimeric mouse models with "humanized" livers have become valuable tools. nih.govnih.gov In these models, the mouse liver is repopulated with human hepatocytes, often replacing over 70% of the native liver cells. nih.govd-nb.info
These humanized mouse models express human CYP450 enzymes, including CYP3A4, at levels comparable to donor human livers. ankara.edu.trnih.gov This allows for a more accurate prediction of human-specific metabolic pathways and potential drug-drug interactions before clinical trials. ankara.edu.tr Studies using these models have shown that they can successfully reproduce human-type metabolism for various compounds, mitigating the species-difference issues seen in standard animal models. researchgate.net
Induction of Drug-Metabolizing Enzymes and Transporters
Dexamethasone is known to be an inducer of various drug-metabolizing enzymes and transporters, most notably CYP3A4. irispublishers.comnih.gov This induction can affect the clearance of co-administered drugs as well as its own metabolism (auto-induction). nih.gov
The induction of CYP3A4 by dexamethasone is concentration-dependent and occurs through the activation of nuclear receptors, primarily the Pregnane X Receptor (PXR) and the Glucocorticoid Receptor (GR). nih.govnih.gov The mechanism is biphasic:
At low, physiological concentrations, dexamethasone acts via the GR to increase the expression of PXR, which in turn moderately increases CYP3A4 expression (a 3- to 4-fold increase). nih.govresearchgate.net
At higher, supramicromolar concentrations, dexamethasone can directly bind to and activate PXR, leading to a much stronger induction of CYP3A4 (a 15- to 30-fold increase). nih.govresearchgate.net
In primary cultures of human hepatocytes, dexamethasone has been shown to increase CYP3A4 activity by up to 6.9-fold at a concentration of 100μM. irispublishers.com Dexamethasone also induces the expression of other enzymes, such as CYP2A6 and CYP2C9, and drug transporters like P-glycoprotein (P-gp), which can have significant clinical implications for drug interactions. nih.gov
Glucocorticoid Receptor (GR) and Pregnane X Receptor (PXR) Mediated Induction of CYP Enzymes (e.g., CYP3A4, CYP3A5)
No specific data is available for dexamethasone beloxil.
Induction of Drug Efflux Transporters (e.g., Pgp/ABCB1) and its Preclinical Implications
No specific data is available for this compound.
Chemical Synthesis and Advanced Prodrug Design Strategies
Synthetic Approaches for Dexamethasone (B1670325) Conjugates
A variety of chemical methods have been developed to synthesize dexamethasone conjugates, linking the steroid to polymers, peptides, or other carriers. These strategies are crucial for creating targeted systems with controlled release profiles. The primary methods include carbodiimide (B86325) chemistry, solid-phase synthesis, advanced polymerization techniques, and bio-orthogonal click reactions. nih.govnih.gov
| Synthesis Method | Key Reagents/Process | Bond Formed | Primary Application/Advantage |
| Carbodiimide Chemistry | EDC, DCC, NHS, DMAP | Amide or Ester | Conjugation of dexamethasone to polymers containing amine or carboxyl groups. nih.gov |
| Solid-Phase Synthesis | Resins (e.g., 2-chlorotrityl chloride), N-Fmoc-protected amino acids | Amide | Synthesis of well-defined dexamethasone-peptide conjugates. nih.gov |
| RAFT Polymerization | Chain Transfer Agents (CTAs) | Covalent linkage to a polymer backbone | Creation of polymers with precise dimensions for controlled release systems. sigmaaldrich.com |
| Click Reactions | Copper(I) catalyst, azides, alkynes | Triazole ring | Efficient and specific conjugation, often with acid-labile linkers for targeted release. nih.gov |
| 2-Iminothiolane (B1205332) Chemistry | 2-Iminothiolane (Traut's Reagent) | Thioether and Amidine | Introduction of sulfhydryl groups for conjugation or direct linkage to amine-containing carriers. nih.gov |
Carbodiimide chemistry is a widely used method for conjugating dexamethasone to carriers that possess carboxyl or amino groups. nih.gov This technique employs coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N′-dicyclohexylcarbodiimide (DCC), which act as zero-length crosslinkers. nih.govthermofisher.com The process involves the activation of a carboxyl group by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. nih.gov
Alternatively, if the polymer contains a carboxyl group, the hydroxyl group on dexamethasone (typically at the C21 position) can be esterified. researchgate.net To improve reaction yields and minimize side reactions, additives like N-hydroxysuccinimide (NHS) are often included. nih.gov A specific variation known as Steglich esterification uses DCC as the coupling agent with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which is particularly effective for acylating sterically hindered alcohols. nih.govresearchgate.net
Solid-phase synthesis offers a precise and controlled method for creating dexamethasone derivatives, especially dexamethasone-peptide conjugates. nih.gov In this methodology, the synthesis is carried out on a solid support, such as a 2-chlorotrityl chloride resin. The process typically involves using N-Fmoc-protected amino acids to build a peptide chain step-by-step. nih.gov
Once the desired peptide sequence is assembled on the resin, a carboxylated form of dexamethasone, such as succinyl-dexamethasone, is coupled to the peptide. This coupling step often utilizes agents like O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate. This approach allows for the creation of highly defined conjugates where the drug is attached to a specific site on the peptide carrier. nih.gov
Polymerization techniques are fundamental to creating advanced drug delivery systems. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a particularly valuable controlled radical polymerization method. sigmaaldrich.com It allows for the synthesis of polymers with precisely controlled molecular weights, architectures (such as block copolymers), and narrow molecular weight distributions. sigmaaldrich.com
This level of control is crucial for designing drug delivery vehicles like micelles, vesicles, and nanoparticles. sigmaaldrich.com In the context of dexamethasone, RAFT can be used to generate functional polymers. Dexamethasone can then be conjugated to these polymers, either during or after polymerization, to create systems designed for controlled and sustained release of the drug. nih.govsigmaaldrich.com
Click Reactions: "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition, provides a highly efficient and specific method for synthesizing dexamethasone conjugates. nih.govnih.gov This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. For example, a dexamethasone derivative containing an azide (B81097) can be "clicked" onto a polyethylene (B3416737) glycol (PEG) polymer chain that has been functionalized with acetylene (B1199291) groups. nih.gov A significant advantage of this approach is the ability to incorporate other functionalities, such as acid-labile hydrazone bonds, into the linker, allowing the drug to be released in specific pathophysiological environments like the acidic milieu of inflamed tissues. nih.govacs.org
2-Iminothiolane Chemistry: 2-Iminothiolane, also known as Traut's reagent, is used to introduce sulfhydryl (-SH) groups into molecules by reacting with primary amines. nih.govthermofisher.com This reagent reacts with an amine to form a charge-neutral amidine linkage while exposing a reactive thiol group. nih.gov This thiolated molecule can then be conjugated to other molecules. In another application, 2-iminothiolane can facilitate a one-pot reaction between a polyamine and dexamethasone-21-mesylate. The reagent first reacts with the amine, and the resulting thiolate anion attacks the mesylate on dexamethasone, forming a thioether bond. Subsequent hydrolysis can yield an amino-functionalized dexamethasone derivative, which can be used for further conjugation. nih.gov
Principles of Prodrug Design for Dexamethasone Beloxil
Prodrug design is a key strategy to overcome limitations of active pharmaceutical ingredients. digitellinc.comijnrd.org A prodrug is an inactive or less active compound that is converted into the active drug within the body through enzymatic or chemical processes. mdpi.com For dexamethasone, this approach is used to improve properties like solubility, stability, and targeted delivery, thereby enhancing efficacy and reducing systemic side effects. nih.govnih.gov this compound is an example of such a prodrug.
The core principle of targeted prodrug design lies in the rational selection of a promoiety, which includes the linker and any functional groups that connect it to the parent drug. ijnrd.org This linker is designed to be stable in general circulation but cleavable under specific physiological conditions found at the target site. mdpi.com
A common strategy for anti-inflammatory drugs like dexamethasone is to use linkers that are sensitive to changes in pH. mdpi.com Inflamed tissues and intracellular compartments like endosomes and lysosomes often have a lower pH than healthy tissues or blood. mdpi.comnih.gov Therefore, acid-labile linkers, such as hydrazones or esters, are frequently employed. nih.govnih.gov A hydrazone linker, for instance, can be incorporated between dexamethasone and a carrier molecule. This linkage remains intact at the neutral pH of the bloodstream but is cleaved in the acidic environment of an inflamed joint or within a target cell after endocytosis, releasing the active dexamethasone precisely where it is needed. nih.govnih.gov This targeted release mechanism ensures that the high concentration of the active drug is localized to the site of action, minimizing exposure to non-target tissues and reducing the risk of systemic side effects. nih.gov
Modulating Solubility and Permeability through Prodrug Derivatization
A primary objective of creating a dexamethasone prodrug is to alter its physicochemical properties, particularly its solubility and permeability, which are critical for drug absorption and distribution. Dexamethasone itself has low aqueous solubility, which can limit its formulation options and bioavailability. arvojournals.org
Prodrug derivatization can significantly enhance these characteristics. For instance, creating ester derivatives can modulate the lipophilicity of the drug. By attaching different chemical moieties, the resulting prodrug can be made more water-soluble (hydrophilic) or more lipid-soluble (lipophilic) depending on the therapeutic goal.
A relevant study on dexamethasone prodrugs designed for ocular delivery demonstrated that converting dexamethasone into an amino acid or dipeptide prodrug dramatically increased its aqueous solubility. The valine-valine-dexamethasone prodrug exhibited a solubility of 7.07 ± 1.86 mg/mL, a significant increase compared to the parent dexamethasone's solubility of 0.14 ± 0.09 mg/mL. arvojournals.org This enhancement in solubility is crucial for developing effective topical eye drop formulations. Conversely, creating more lipophilic prodrugs can enhance permeability across lipidic barriers like the corneal epithelium or the blood-retinal barrier. While the valine-valine-dexamethasone prodrug did not negatively affect permeability across ocular tissues, other ester prodrugs of dexamethasone have been synthesized to increase lipophilicity and improve partitioning into target tissues. arvojournals.orgarjour.com
Solubility of Dexamethasone vs. a Prodrug Derivative
| Compound | Aqueous Solubility (mg/mL) | Fold Increase in Solubility |
|---|---|---|
| Dexamethasone | 0.14 ± 0.09 | - |
| Valine-Valine-Dexamethasone | 7.07 ± 1.86 | ~50x |
Data from a study on dexamethasone prodrugs for ocular delivery, illustrating the significant increase in aqueous solubility achieved through derivatization. arvojournals.org
Controlled Bio-reversion Mechanisms in Target Tissues or Organs
A critical feature of a prodrug is its ability to convert back to the active parent drug (bio-reversion) at the desired site of action. This controlled release minimizes systemic exposure and reduces the risk of off-target side effects. For ester-based prodrugs like this compound, this bio-reversion is typically mediated by endogenous enzymes, particularly esterases, which are abundant in various tissues, including the eye. nih.govnih.govresearchgate.net
The design of the ester linkage in the prodrug dictates its stability and the rate of enzymatic cleavage. The prodrug remains inactive while in transit, but upon reaching the target tissue, local esterases hydrolyze the ester bond, releasing the active dexamethasone. researchgate.net This mechanism ensures that the therapeutic effect is localized.
In the context of ocular delivery, studies have shown that dexamethasone prodrugs undergo rapid bio-reversion in various ocular tissue homogenates (such as the retina, sclera, and cornea). arvojournals.org This enzymatic activity ensures that the active drug is released directly in the eye, which is particularly beneficial for treating posterior segment diseases like uveitis and macular edema. arvojournals.orgnih.govfrontiersin.org The pH-dependent stability of these prodrugs also plays a role, with some peptide prodrugs showing greater stability at lower pH levels, which can be a factor in their formulation and release kinetics. arvojournals.org
Development of Advanced Delivery Systems for Dexamethasone Prodrugs
To further enhance the therapeutic potential of dexamethasone prodrugs, advanced delivery systems are being developed. These systems aim to improve pharmacokinetics, target specific tissues more effectively, and provide sustained drug release.
Nanoparticle Formulations for Enhanced Pharmacokinetics and Biodistribution
Incorporating dexamethasone prodrugs into nanoparticle (NP) formulations is a promising strategy to improve their systemic and local delivery. Nanoparticles can protect the prodrug from premature degradation, control its release rate, and alter its biodistribution.
For example, a lipophilic prodrug of dexamethasone, dexamethasone palmitate, has been successfully encapsulated into poly(DL-lactide-co-glycolide)-polyethylene glycol (PLGA-PEG) nanoparticles. researchgate.net This formulation allows for the targeted delivery of dexamethasone to inflamed tissues. Similarly, hydrophobic dexamethasone prodrugs have been incorporated into lipid nanoparticles (LNPs) to suppress the immunostimulatory effects of nucleic acid formulations used in gene therapies. nih.gov These prodrug-loaded LNPs were shown to be more potent at immunosuppression than the free drug. nih.gov Other research has focused on dexamethasone-polypeptide conjugates that self-assemble into nanoparticles, with sizes ranging from 200-370 nm, designed for potential intravitreal delivery. researchgate.net
Characteristics of Dexamethasone Prodrug Nanoparticle Formulations
| Nanoparticle System | Prodrug | Key Findings |
|---|---|---|
| PLGA-PEG NPs | Dexamethasone Palmitate | Enables targeted delivery to inflamed tissues. researchgate.net |
| Lipid Nanoparticles (LNPs) | Hydrophobic Dexamethasone Prodrugs (e.g., LD003) | Effectively suppresses immunostimulatory effects of LNP-formulated nucleic acids. nih.gov |
| Self-Assembling Polypeptides | Dexamethasone-Succinyl Conjugate | Forms nanoparticles (200-370 nm) with controlled release over 96-192 hours in vitreous medium. |
Examples of nanoparticle-based systems for delivering dexamethasone prodrugs, highlighting their design and therapeutic advantages.
Transporter-Targeted Prodrugs for Non-Invasive Ocular Delivery
Delivering drugs to the posterior segment of the eye is challenging due to protective anatomical barriers. A non-invasive approach is highly desirable to avoid complications associated with intravitreal injections. Transporter-targeted prodrug design is an innovative strategy to overcome these barriers. arvojournals.org
This approach involves attaching a promoiety to the drug that is recognized by specific nutrient transporters expressed on ocular tissues, such as the retina. For example, amino acid and peptide transporters can be exploited to facilitate the entry of the prodrug into the target cells. A study focused on developing a valine-valine-dexamethasone prodrug specifically to be recognized by peptide transporters on the retina. arvojournals.org This strategy aims to enhance the transscleral delivery of dexamethasone for treating posterior segment diseases. The results indicated that this prodrug modification led to significantly higher aqueous solubility without compromising permeability, making it a promising candidate for non-invasive topical delivery. arvojournals.org
Polymer-Based Delivery Systems for Sustained Release and Anti-Tumor Applications
Polymer-based systems are widely used to achieve sustained release of drugs, which is crucial for treating chronic conditions and reducing the frequency of administration. For ocular diseases like non-infectious uveitis, biodegradable polymer-based implants that release dexamethasone over several months have proven effective. nih.govfrontiersin.orgretinalphysician.com The Ozurdex® intravitreal implant, for instance, is a biodegradable system that provides sustained release of dexamethasone directly into the vitreous. frontiersin.orgretinalphysician.com Studies have shown this implant to be effective in improving visual acuity and resolving macular edema and vitritis in uveitis patients. nih.govnih.govophthalmologytimes.com
In oncology, polymer-drug conjugates can be designed to target tumors. By conjugating dexamethasone to a polymer, the resulting macromolecule can take advantage of the enhanced permeability and retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of tumors lead to the accumulation of large molecules. nih.gov This passive targeting can increase the drug concentration at the tumor site while minimizing exposure to healthy tissues. Synthetic strategies for creating such conjugates include carbodiimide chemistry and reversible addition-fragmentation chain-transfer (RAFT) polymerization to link dexamethasone to polymers like hyaluronic acid or (hydroxypropyl)methacrylamide. nih.govresearchgate.net These systems can be designed with pH-sensitive linkers that release the active drug preferentially in the acidic tumor microenvironment. nih.gov
Advanced Research Methodologies and Analytical Approaches for Dexamethasone Beloxil
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For Dexamethasone (B1670325) beloxil and its related substances, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely employed techniques.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Dexamethasone Derivatives
The development of a robust HPLC method is fundamental for the routine analysis and quality control of dexamethasone derivatives. Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the separation of corticosteroids due to its high sensitivity, selectivity, and reproducibility. edu.krdresearchgate.net
Method development typically involves the optimization of several chromatographic parameters to achieve adequate separation of the main compound from its impurities and degradation products. A typical approach for a dexamethasone derivative would involve:
Stationary Phase: A C18 column is frequently the column of choice, providing the necessary hydrophobicity to retain and separate steroid molecules. researchgate.netpensoft.net Columns with smaller particle sizes (e.g., 1.9 µm) can be used for faster, high-resolution separations (UHPLC). sepscience.com
Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (like monobasic potassium phosphate (B84403) or water with an acid modifier like orthophosphoric acid) and an organic solvent, most commonly acetonitrile. researchgate.netsepscience.comijirt.org The separation can be performed under isocratic (constant mobile phase composition) or gradient (varying composition) conditions to ensure all compounds of interest are resolved. sepscience.comneuroquantology.com
Detection: A UV detector is commonly used for quantification, with the wavelength set to the maximum absorbance of the chromophore in the dexamethasone structure, typically around 240 nm or 254 nm. edu.krdpensoft.netsepscience.com
Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines. researchgate.netneuroquantology.com Validation ensures the method is suitable for its intended purpose and involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness. researchgate.netijnrd.org
Interactive Table: Typical HPLC Validation Parameters for a Dexamethasone Derivative
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from placebo or degradation products at the retention time of the analyte. ijirt.org |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. ijirt.orgijnrd.org |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same sample. | Relative Standard Deviation (RSD) ≤ 2%. ijnrd.org |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery typically between 98.0% and 102.0%. researchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. iomcworld.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. iomcworld.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Prodrug and Metabolite Identification and Quantification
For the analysis of a prodrug like Dexamethasone beloxil, it is critical to not only quantify the parent drug but also to identify and quantify its active form (dexamethasone) and other potential metabolites in biological matrices. nih.gov LC-MS/MS is the gold standard for this application due to its exceptional sensitivity and specificity. nih.govresearchgate.net
The technique couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer. researchgate.net In MS/MS (or tandem mass spectrometry), a specific parent ion (corresponding to the compound of interest) is selected, fragmented, and the resulting daughter ions are detected. This process provides a highly specific "fingerprint" for the molecule, allowing for definitive identification and quantification even in complex biological fluids like plasma. nih.govmdpi.com
This methodology is crucial for pharmacokinetic studies, enabling the tracking of the prodrug's conversion to the active drug and its subsequent metabolism and elimination from the body. nih.govbohrium.com
Interactive Table: Hypothetical LC-MS/MS Transitions for this compound Analysis
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Purpose |
| This compound | [M+H]⁺ | Fragment A | Quantification of the intact prodrug. |
| This compound | [M+H]⁺ | Fragment B | Confirmation of the prodrug's identity. |
| Dexamethasone | 393.2 | 373.2 | Quantification of the active metabolite. |
| Dexamethasone | 393.2 | 355.2 | Confirmation of the active metabolite. |
Spectroscopic and Structural Elucidation Methods
Spectroscopic techniques are vital for confirming the chemical structure and characterizing the physicochemical properties of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Synthesized Compounds
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. rsc.org For a synthesized prodrug like this compound, ¹H and ¹³C NMR would be used to confirm that the "beloxil" moiety has been successfully attached to the dexamethasone core, typically at the C21 position. nih.govresearchgate.net
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov For this compound, specific shifts in the signals corresponding to the protons and carbons near the site of esterification would provide definitive proof of the compound's structure. rsc.orgnih.gov Advanced 2D NMR techniques can further establish connectivity within the molecule.
Interactive Table: Key Hypothetical ¹H NMR Signals for this compound
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Rationale for Shift/Change |
| C21-CH₂ | ~4.5 - 5.0 | Doublet of Doublets | Significant downfield shift compared to dexamethasone due to the deshielding effect of the ester group. |
| Beloxil Moiety Protons | Various | Various | Appearance of new signals characteristic of the specific structure of the beloxil group. |
| C1-H & C2-H | ~6.0 - 7.5 | Multiplets | Characteristic signals for the A-ring of the steroid nucleus. |
| C18-CH₃ | ~0.9 | Singlet | Typical chemical shift for the C18 angular methyl group. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Characterization
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The FTIR spectrum of this compound would be compared to that of the starting material, dexamethasone, to confirm the synthesis. The key spectral change would be the appearance of a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. iomcworld.com Concurrently, the disappearance or significant shift of the hydroxyl (-OH) band from the C21 position of dexamethasone would also be observed. researchgate.netresearchgate.net
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H Stretch (C11, C17) | 3200 - 3500 | Broad peak indicating hydroxyl groups remaining on the steroid core. researchgate.net |
| C-H Stretch | 2850 - 3000 | Aliphatic and vinylic C-H bonds. |
| Ester C=O Stretch | 1735 - 1750 | Key indicator of prodrug formation. iomcworld.com |
| Ketone C=O Stretch (C3, C20) | 1660 - 1710 | Carbonyl groups of the dexamethasone core. researchgate.netnih.gov |
| C=C Stretch | 1600 - 1680 | Double bonds in the A-ring of the steroid nucleus. mdpi.com |
| C-O Stretch | 1000 - 1300 | Ester and alcohol C-O bonds. |
| C-F Stretch | ~1400 | Carbon-fluorine bond at the C9 position. researchgate.net |
X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) for Solid-State Analysis
The solid-state properties of an active pharmaceutical ingredient (API) profoundly impact its stability, solubility, and bioavailability. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are primary techniques used for this characterization. formulationbio.comnih.gov
X-ray Diffraction (XRD): This technique provides information about the long-range molecular order of a solid material. mdpi.com A crystalline solid will produce a distinct diffraction pattern with sharp peaks, while an amorphous solid will produce a broad halo. researchgate.net XRD is essential for identifying the polymorphic form of this compound, as different polymorphs can have different physical properties. mdpi.comnih.gov
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow into a sample and a reference as a function of temperature. formulationbio.com It is used to determine the thermal properties of the compound, such as its melting point (for crystalline materials) and glass transition temperature (for amorphous materials). This information is critical for understanding the compound's physical stability and for the development of stable dosage forms. nih.govnih.gov
Interactive Table: Solid-State Analysis Techniques for this compound
| Technique | Principle | Information Obtained | Importance |
| X-ray Diffraction (XRD) | Measures the scattering of X-rays by the crystal lattice of a solid. mdpi.com | Crystalline or amorphous nature; Polymorphic form identification; Degree of crystallinity. researchgate.net | Crucial for ensuring batch-to-batch consistency and predicting stability and dissolution behavior. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow into or out of a sample as it is heated or cooled. formulationbio.com | Melting point (Tₘ); Glass transition temperature (T₉); Enthalpy of fusion; Purity estimation. | Determines thermal stability, helps in formulation design, and can detect interactions with excipients. |
In Vitro Experimental Design for Mechanistic and Efficacy Studies
In vitro studies are fundamental to elucidating the molecular mechanisms of action and preliminary efficacy of pharmaceutical compounds like this compound. By utilizing controlled laboratory environments, researchers can dissect cellular and molecular pathways without the complexities of a whole organism. As this compound is a prodrug of dexamethasone, in vitro methodologies established for dexamethasone are directly applicable to understanding the activity of its converted form.
Cell Culture Models for Receptor Binding, Gene Expression, and Cell Signaling Investigations
Cell culture models are indispensable tools for investigating how dexamethasone interacts with its targets to modulate gene expression and cell signaling. These models allow for detailed examination of the compound's effects on specific cell types involved in inflammatory and immune responses.
Receptor Binding and Transactivation: Dexamethasone's primary mechanism involves binding to the glucocorticoid receptor (GR). nih.gov Upon binding, the GR translocates to the nucleus to regulate gene transcription. Studies in neuroblastoma SK-N-BE(2)M17 cells have shown that dexamethasone-induced upregulation of the norepinephrine (B1679862) transporter (NET) is mediated by the GR. nih.gov This was confirmed by the attenuation of the effect when using the GR antagonist mifepristone. nih.gov Similarly, research using human testicular peritubular cells (HTPCs) demonstrated that dexamethasone causes the GR to move into the nucleus, and the subsequent effects on cytokine expression were reduced by siRNA-mediated knockdown of the GR. mdpi.com
Gene Expression Analysis: A key application of cell culture is to analyze changes in gene expression following drug exposure. In human lung epithelial cells, dexamethasone has been shown to inhibit inflammatory responses by downregulating the transcription factor AP-1. biorxiv.org In cultured HTPCs, dexamethasone treatment significantly decreased the transcript levels of proinflammatory cytokines such as IL-6, IL-8, and MCP-1, as measured by qPCR. mdpi.com In Raw 264.7 macrophage cells, dexamethasone dose-dependently decreased the LPS-induced mRNA expression of IL-6. biorxiv.org Advanced studies in U2OS cells with stable GR-HaloTag expression have allowed for comprehensive analysis of differential gene expression, revealing that RNA binding by the GR can repress the activation of direct GR target genes. nih.gov
Cell Signaling Pathways: Investigations extend to the impact on intracellular signaling cascades. Studies have demonstrated that dexamethasone's effects are mediated through a nonconventional transcriptional mechanism that involves the interaction of the GR with CCAAT/enhancer binding protein-β (C/EBP-β) on the NET promoter. nih.gov
Table 1: Examples of Cell Culture Models in Dexamethasone Research
| Cell Line | Model System | Focus of Investigation | Key Findings |
|---|---|---|---|
| SK-N-BE(2)M17 | Human Neuroblastoma | NET gene expression | Dexamethasone upregulates NET via GR and C/EBP-β interaction. nih.gov |
| U2OS | Human Osteosarcoma | GR-RNA binding | RNA binding to GR represses dexamethasone-induced gene activation. nih.gov |
| Human Testicular Peritubular Cells (HTPCs) | Primary Human Cells | Cytokine expression | Dexamethasone reduces IL-6 and IL-8 expression via the GR. mdpi.com |
| Raw 264.7 | Murine Macrophage | Inflammatory response | Dexamethasone decreases LPS-induced IL-6 mRNA expression. biorxiv.org |
Enzyme Assays for Metabolic Pathway Characterization and Inhibition Studies
Enzyme assays are crucial for characterizing the metabolic fate of a compound and identifying potential drug-drug interactions. For this compound, understanding its conversion to dexamethasone and the subsequent metabolism of dexamethasone is critical.
Metabolite Identification: In vitro studies using human liver microsomes are the standard for identifying metabolic pathways. For dexamethasone, these assays have identified several metabolites, including 6β-hydroxydexamethasone, 6α-hydroxydexamethasone, and products of side-chain cleavage. drugbank.com Liquid chromatography-mass spectrometry is employed to identify the structure of these metabolites. drugbank.com
Enzyme Phenotyping and Inhibition: A primary enzyme responsible for dexamethasone metabolism is Cytochrome P450 3A4 (CYP3A4). drugbank.com Enzyme assays have established this by demonstrating that ketoconazole, a known CYP3A4 inhibitor, completely inhibits the 6-hydroxylation of dexamethasone. drugbank.com Correlation studies have further confirmed the role of CYP3A4 by showing a significant relationship between the rate of metabolite formation and the expression level of CYP3A4 in liver samples. drugbank.com Such assays are vital for predicting how co-administered drugs that inhibit or induce CYP3A4 could alter the clearance and efficacy of dexamethasone. Research has also explored the influence of dexamethasone on broader metabolic pathways within cells, noting that it can prevent the glycolytic switch induced by lipopolysaccharide (LPS) in porcine blood leukocytes. nih.govnih.gov
Advanced Animal Model Design and Evaluation
Preclinical animal models provide an integrated, systemic context to build upon in vitro findings, allowing for the evaluation of a drug's pharmacokinetic and pharmacodynamic profile in a living organism.
Selection and Justification of Specific Animal Models for this compound Research
The choice of an animal model is dictated by the therapeutic indication and the specific biological question being investigated. Glucocorticoids like dexamethasone are studied in a wide array of models to replicate human disease states. phypha.ir
Inflammation and Allergy Models: To study anti-inflammatory effects, a common model is the mouse air-pouch model of allergic inflammation. nih.gov In this model, mice are sensitized and challenged with an allergen like ovalbumin to induce a localized inflammatory response characterized by the recruitment of eosinophils, which can then be treated with the test compound. nih.gov
Autoimmune Disease Models: For autoimmune conditions, the MRL/MpJ-Faslpr/lpr (Lpr) mouse is a frequently used model as it develops lesions that mimic human Systemic Lupus Erythematosus (SLE), including lymphoproliferation and organ injury. mdpi.com This model has been used to assess the ameliorative effects of dexamethasone on autoimmune lung injury and lupus nephritis. mdpi.com
Metabolic and Behavioral Models: The effects of glucocorticoids on metabolism are often studied in mice fed a high-fat diet, which allows for the investigation of changes in body weight, fat mass, and glucose metabolism. frontiersin.org Additionally, C57Bl/6J mice have been used in models of paired sensory contact to evaluate how dexamethasone influences the immune response in animals exhibiting different behavioral types (aggressive vs. submissive). nih.gov
Pharmacokinetic and Pharmacodynamic Endpoint Assessment in Preclinical Animal Studies
In these animal models, a range of endpoints are measured to characterize the drug's absorption, distribution, metabolism, and excretion (Pharmacokinetics, PK) and its physiological and therapeutic effects (Pharmacodynamics, PD).
Pharmacokinetic (PK) Assessment: PK studies involve measuring the concentration of the drug in plasma or tissues over time. Key parameters derived from these measurements include maximum plasma concentration (Cmax), time to maximum concentration (Tmax), bioavailability, and elimination half-life (t1/2). researchgate.net For instance, studies in horses have determined the bioavailability and Cmax of dexamethasone after oral administration. researchgate.net In mice, tissue distribution has been evaluated by measuring dexamethasone levels in the liver and fat, revealing significantly higher concentrations in the liver. frontiersin.org
Pharmacodynamic (PD) Assessment: PD endpoints are biomarkers that reflect the drug's biological activity. A classic PD marker for glucocorticoids is the suppression of endogenous cortisol (or corticosterone (B1669441) in rodents), which indicates activation of the hypothalamic-pituitary-adrenal (HPA) axis feedback loop. researchgate.net Other common PD endpoints include changes in immune cell populations (e.g., increased neutrophils, suppressed lymphocytes), modulation of blood glucose, and reduction in disease-specific markers, such as the levels of serum anti-dsDNA antibodies in the Lpr mouse model of lupus. mdpi.comnih.gov
Table 2: Key Pharmacokinetic and Pharmacodynamic Endpoints in Preclinical Dexamethasone Studies
| Parameter Type | Endpoint | Description | Animal Model Examples |
|---|---|---|---|
| Pharmacokinetics | Half-life (t1/2) | Time required for the drug concentration to decrease by half. nih.gov | Horses, Women researchgate.netnih.gov |
| Bioavailability | The fraction of an administered dose that reaches systemic circulation. researchgate.net | Horses researchgate.net | |
| Tissue Distribution | Measurement of drug concentration in specific organs or tissues. frontiersin.org | Mice (liver, fat) frontiersin.org | |
| Pharmacodynamics | Cortisol/Corticosterone Suppression | Measurement of the reduction in endogenous glucocorticoid levels. researchgate.net | Horses, Mice, Humans frontiersin.orgresearchgate.netnih.gov |
| Immune Cell Counts | Changes in white blood cell populations (neutrophils, lymphocytes). nih.gov | Women nih.gov | |
| Disease-Specific Biomarkers | Reduction in markers of disease activity (e.g., anti-dsDNA antibodies). mdpi.com | Lpr Mice mdpi.com | |
| Metabolic Changes | Effects on blood glucose, body weight, and fat mass. frontiersin.org | Mice frontiersin.org |
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry provides powerful in silico tools to predict and analyze the interactions between a drug and its biological targets at an atomic level, complementing experimental research.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For dexamethasone, molecular docking has been used to simulate its binding to the glucocorticoid receptor. nih.gov These studies calculate a docking score and binding energy, which provide a quantitative estimate of the binding affinity. For example, dexamethasone showed a superior docking score of -14.7 and a binding energy of -147.48 kcal/mol with the GR, indicating a strong and favorable interaction. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to analyze the stability of the ligand-receptor complex over time. nih.gov These simulations model the movement of atoms in the complex, providing insights into the dynamic nature of the interaction and the conformational changes that may occur upon binding. nih.gov
Structure and Energy Optimization: Foundational to these approaches is the use of molecular modeling software, such as Avogadro, to design the molecular structure of compounds and perform energy minimization. mdpi.com This process optimizes the geometry of the molecule to its most stable, lowest-energy state using various force fields, which is a prerequisite for accurate docking and simulation studies. mdpi.com These computational methods can accelerate the drug discovery process by helping to prioritize candidates and generate hypotheses about their mechanism of action that can then be tested experimentally. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Site Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as dexamethasone) when bound to a second (the receptor, typically a protein). This technique is crucial for understanding the fundamental mechanisms of drug action by elucidating the specific interactions that stabilize the ligand-receptor complex.
Detailed research has employed molecular docking and molecular dynamics (MD) simulations to analyze the interaction of dexamethasone with its primary target, the glucocorticoid receptor (GR), as well as other proteins like the metabolizing enzyme Cytochrome P450 3A4 (CYP3A4). um.ac.irnih.gov In one such study, dexamethasone demonstrated a strong affinity for the glucocorticoid receptor, achieving a superior docking score of -14.7 and a binding energy of -147.48 kcal/mol. nih.gov The stability of this complex is maintained by interactions such as hydrogen bonds and water bridges, which involve specific atoms of the dexamethasone molecule binding with residues in the receptor's active site. nih.gov
Molecular docking simulations have also been used to investigate the binding of dexamethasone to the CYP3A4 enzyme. um.ac.ir These studies help to understand the induction effect that dexamethasone has on this enzyme. um.ac.irum.ac.ir The results from these simulations indicate stable binding, with one study reporting a bond energy of -60.81 for the most favorable docking cluster. um.ac.ir Further analysis using MD simulations confirmed the stability of the dexamethasone-CYP3A4 complex over time. um.ac.irum.ac.ir
Binding site analysis, both computational and experimental, has identified specific regions where dexamethasone interacts. For instance, studies on rat liver plasma membranes identified two distinct binding sites with different affinities: a low-capacity site with a dissociation constant (KD) of 7.0 nM and a higher-capacity site with a KD of 90.1 nM. nih.gov Molecular dynamics simulations have also been instrumental in identifying the key amino acid residues at the interface between the glucocorticoid receptor and other transcription factors, revealing how dexamethasone modulates these protein-protein interactions. nih.gov
| Receptor/Enzyme | Methodology | Key Findings | Reference |
|---|---|---|---|
| Glucocorticoid Receptor (GR) | Molecular Docking & MD Simulation | Docking Score: -14.7; Binding Energy: -147.48 kcal/mol | nih.gov |
| Cytochrome P450 3A4 (CYP3A4) | Molecular Docking & MD Simulation | Bond Energy (best cluster): -60.81 | um.ac.ir |
| Rat Liver Plasma Membranes | Experimental Binding Studies | Identified two binding sites with KD values of 7.0 nM and 90.1 nM | nih.gov |
In Silico Prediction of Metabolic Transformations and Enzyme Substrate Orientations
This compound is identified as a substrate for the Cytochrome P450 3A4 (CYP3A4) enzyme. genome.jp The hepatic metabolism of dexamethasone is a two-step process that begins with the addition of oxygen or hydrogen atoms, followed by conjugation. nih.gov In silico and in vitro studies have consistently shown that CYP3A4 is the principal enzyme responsible for the metabolism of dexamethasone, extensively converting it to 6-hydroxy-dexamethasone and other side-chain cleaved metabolites. nih.govnih.gov
Molecular modeling has been specifically applied to understand the orientation of dexamethasone within the active sites of its metabolizing enzymes. nih.gov These models of CYP3A4 demonstrate that dexamethasone fits well within the putative active site in an orientation that facilitates the observed metabolic reactions. nih.gov Such studies can even rationalize the preferential formation of specific isomers, such as 6β-hydroxy-dexamethasone. nih.gov By predicting how the substrate (dexamethasone) orients itself relative to the enzyme's catalytic machinery, researchers can gain a mechanistic understanding of the metabolic pathways. nih.govresearchgate.net While the primary metabolic pathway in the liver is 6-hydroxylation via CYP3A4, studies have also shown that side-chain cleavage can be a significant pathway in other tissues, such as the kidney, mediated by the CYP17 enzyme. nih.gov
The use of these predictive tools allows for the early identification of potential metabolites, which can then be confirmed through experimental techniques like high-resolution liquid chromatography-mass spectrometry (LCMS). frontiersin.org
| Metabolic Pathway | Primary Enzyme | Key Metabolite(s) | Primary Tissue | Reference |
|---|---|---|---|---|
| 6-Hydroxylation | CYP3A4 | 6α-hydroxy-dexamethasone, 6β-hydroxy-dexamethasone | Liver | nih.govnih.gov |
| Side-Chain Cleavage | CYP17 (putative) | 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione (9αF-A) | Kidney | nih.gov |
Theoretical Applications and Future Research Directions
Exploring Novel Therapeutic Paradigms Based on Dexamethasone (B1670325) Beloxil's Unique Profile
Dexamethasone beloxil's design as a prodrug offers the potential for targeted and controlled release of dexamethasone, which could lead to novel therapeutic strategies with improved efficacy and reduced side effects. Future research is poised to explore therapeutic paradigms that capitalize on the specific enzymatic or physiological conditions that trigger the conversion of this compound to its active form, dexamethasone. This could be particularly relevant in tissues or cellular environments with high esterase activity, a key factor in the prodrug's activation.
The exploration of this compound in therapeutic areas beyond the traditional applications of dexamethasone is a promising research direction. For instance, conditions characterized by localized inflammation and high enzymatic activity could be ideal targets for this prodrug. The unique pharmacokinetic profile that can be achieved with a prodrug approach may also allow for its investigation in chronic conditions where sustained, low-level glucocorticoid activity is desirable.
Advancements in Targeted Drug Delivery Technologies Utilizing this compound Prodrugs
The lipophilic nature of this compound makes it an excellent candidate for incorporation into advanced drug delivery systems. nih.gov Researchers are actively investigating the encapsulation of dexamethasone prodrugs, such as dexamethasone palmitate, into nanoparticles to enhance drug loading and achieve controlled release. nih.govnih.govresearchgate.net These nanoparticle-based systems can be engineered to target specific tissues or cells, thereby concentrating the therapeutic effect at the site of inflammation while minimizing systemic exposure. nih.govmdpi.com
Recent studies have explored the use of poly(DL-lactide-co-glycolide)-polyethylene glycol (PLGA-PEG) nanoparticles to encapsulate lipophilic dexamethasone prodrugs. nih.govnih.govresearchgate.net This approach has been shown to significantly improve the pharmacokinetic profile of dexamethasone, leading to sustained plasma concentrations. nih.gov Furthermore, enzyme-responsive nanoparticles are being developed for the targeted delivery of dexamethasone in inflammatory conditions. nih.gov These smart delivery systems are designed to release their payload in response to specific enzymatic triggers present in the inflamed tissue. nih.gov
Future advancements in this area may include the development of multi-functional nanoparticles that not only deliver this compound but also incorporate imaging agents for diagnostics or other therapeutic agents for combination therapy. The surface of these nanoparticles can also be modified with targeting ligands to further enhance their specificity for inflamed tissues.
Integration of High-Throughput Screening and Omics Technologies in this compound Research
High-throughput screening (HTS) platforms offer a powerful tool for the discovery of novel glucocorticoid receptor (GR) modulators and for characterizing the activity of compounds like this compound. nih.govresearchgate.netmdpi.com HTS assays can be designed to identify compounds that either enhance or inhibit the conversion of this compound to dexamethasone, or that modulate the downstream effects of dexamethasone on the GR. nih.gov
The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of glucocorticoid action. nih.govnyu.edutum.de These technologies can be applied to study the global effects of this compound on cellular function, providing a comprehensive picture of the molecular pathways that are modulated by the drug. nih.govnyu.edutum.denih.gov For example, transcriptomic studies can identify genes whose expression is altered by this compound, while proteomic and metabolomic analyses can reveal changes in protein and metabolite levels, respectively. nih.govhilarispublisher.com This multi-omics approach will be invaluable for identifying biomarkers of drug response and for elucidating the mechanisms underlying both the therapeutic and adverse effects of this compound. nih.gov
| Omics Technology | Application in this compound Research | Potential Insights |
|---|---|---|
| Genomics | Identifying genetic variations that influence the response to this compound. | Personalized treatment strategies based on a patient's genetic profile. |
| Transcriptomics | Analyzing changes in gene expression in response to this compound treatment. | Understanding the molecular mechanisms of drug action and identifying novel therapeutic targets. |
| Proteomics | Studying alterations in protein expression and post-translational modifications. | Identifying biomarkers for drug efficacy and toxicity. |
| Metabolomics | Investigating changes in the cellular metabolome following drug administration. | Elucidating the metabolic effects of the drug and identifying potential off-target effects. |
Development of Predictive Computational Models for Structure-Activity and Structure-Metabolism Relationships
Computational modeling, particularly quantitative structure-activity relationship (QSAR) and quantitative structure-metabolism relationship (QSMR) models, will play an increasingly important role in the development and optimization of prodrugs like this compound. mdpi.comnih.govresearcher.life QSAR models can be used to predict the biological activity of a compound based on its chemical structure, while QSMR models can predict its metabolic fate. nih.gov
These models can be used to design new this compound analogs with improved properties, such as enhanced targeting, controlled release kinetics, or reduced off-target effects. github.ionih.gov By correlating specific structural features with biological activity and metabolic stability, researchers can rationally design the next generation of glucocorticoid prodrugs. nih.gov The use of machine learning and deep learning algorithms in these computational models is expected to further enhance their predictive power. mdpi.comnih.gov
Unveiling Further Molecular Determinants of Differential Glucocorticoid Responsiveness
The clinical response to glucocorticoids can vary significantly among individuals, a phenomenon known as differential glucocorticoid responsiveness. nyu.educapes.gov.br This variability is influenced by a complex interplay of genetic, epigenetic, and environmental factors that affect the function of the glucocorticoid receptor and its signaling pathways. mdpi.comnih.gov
Q & A
What experimental models are most suitable for evaluating the anti-inflammatory efficacy of Dexamethasone beloxil in ocular studies?
Basic Research Question
this compound (AL-2512) has demonstrated superior efficacy in reducing inflammatory cell influx in feline models of endotoxin-induced uveitis compared to prednisolone acetate . To replicate or extend these findings, researchers should prioritize species-specific models that mimic human ocular inflammation, such as murine endotoxin-induced uveitis or rabbit anterior chamber inflammation models. Methodologically, ensure consistent dosing intervals (e.g., topical administration every 6–8 hours) and quantitative metrics (e.g., anterior chamber cell counts via slit-lamp microscopy) to standardize comparisons.
How can researchers resolve contradictions in efficacy data between this compound and other corticosteroid formulations?
Advanced Research Question
Conflicting efficacy reports (e.g., dexamethasone sodium phosphate vs. suspension) often stem from differences in drug bioavailability, formulation stability, or model selection . To address contradictions:
- Conduct parallel pharmacokinetic studies to compare corneal penetration rates across formulations.
- Standardize experimental conditions (e.g., inflammation severity, species-specific metabolic rates).
- Use multimodal imaging (e.g., optical coherence tomography) to quantify inflammatory markers objectively.
Reference non-clinical data from harmonized guidelines (e.g., ICH requirements for physicochemical properties ) to ensure comparability.
What methodological considerations are critical when translating non-clinical findings on this compound to clinical trials?
Advanced Research Question
Translation requires alignment between non-clinical models and human pathophysiology. For this compound:
- Validate dosing regimens using allometric scaling from animal models (e.g., adjusting for differences in ocular surface area between cats and humans) .
- Incorporate safety pharmacology studies (e.g., intraocular pressure monitoring) to address glucocorticoid-induced side effects.
- Design Phase I trials with pharmacokinetic endpoints (e.g., aqueous humor drug concentration) rather than efficacy alone, as inflammation resolution timelines vary .
How should researchers design dose-response studies for this compound to optimize therapeutic windows?
Basic Research Question
Dose optimization must balance anti-inflammatory efficacy with off-target effects (e.g., cataractogenesis). Use a staggered dosing protocol:
- Start with preclinical ED₅₀ values (e.g., 0.1% topical suspension in feline models ).
- Apply Hill equation modeling to estimate dose-response curves in vitro (e.g., cytokine inhibition in human corneal epithelial cells).
- Include negative controls (e.g., vehicle-only groups) and positive controls (e.g., prednisolone acetate) to contextualize efficacy .
What strategies mitigate variability in this compound’s anti-inflammatory outcomes across heterogeneous patient cohorts?
Advanced Research Question
Patient-specific factors (e.g., tear film composition, genetic polymorphisms in glucocorticoid receptors) can alter drug response. Methodological recommendations:
- Stratify clinical trial participants by biomarkers (e.g., HLA-B27 status in uveitis patients).
- Use adaptive trial designs to adjust dosing based on interim pharmacokinetic/pharmacodynamic analyses.
- Employ machine learning to identify subpopulations with divergent responses, leveraging historical data from analogous corticosteroids .
How can researchers refine hypotheses about this compound’s mechanism of action using omics approaches?
Advanced Research Question
Beyond traditional histopathology, integrate transcriptomic or proteomic profiling:
- Perform RNA sequencing on inflamed ocular tissues post-treatment to identify downregulated pathways (e.g., NF-κB signaling).
- Validate findings with targeted assays (e.g., ELISA for IL-6, TNF-α) .
- Cross-reference with databases like Reaxys or SciFinder to map compound-target interactions .
What are the key criteria for selecting comparator agents in this compound efficacy studies?
Basic Research Question
Comparator selection must align with clinical relevance and mechanistic overlap:
- Use prednisolone acetate as a positive control due to its established role in ocular inflammation .
- Include non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen to contrast glucocorticoid-specific effects.
- Justify choices in the context of regulatory guidelines (e.g., ICH requirements for comparator physicochemical profiles ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
